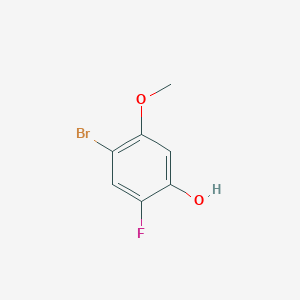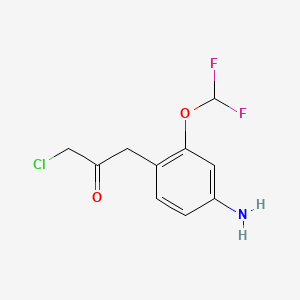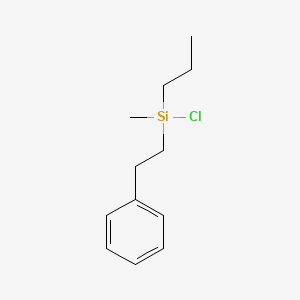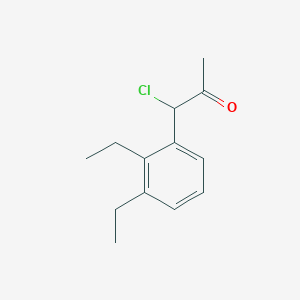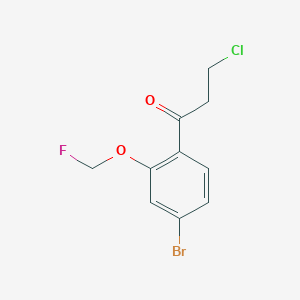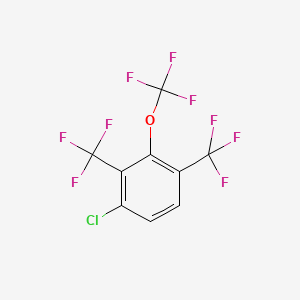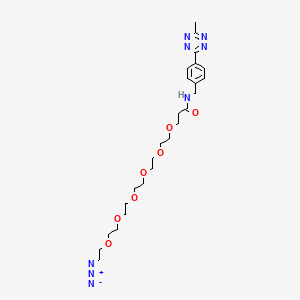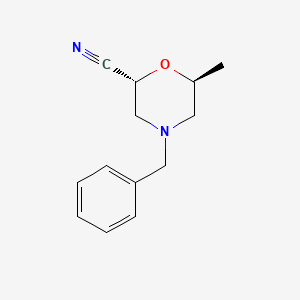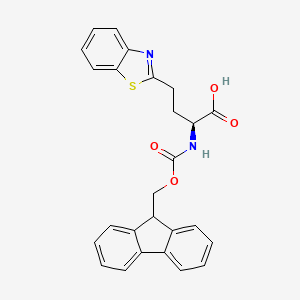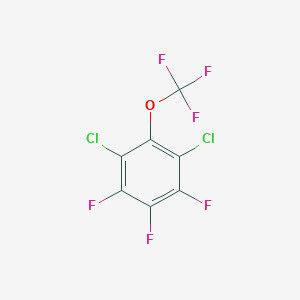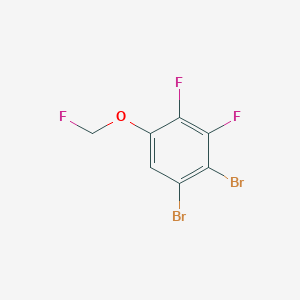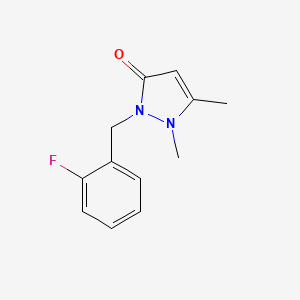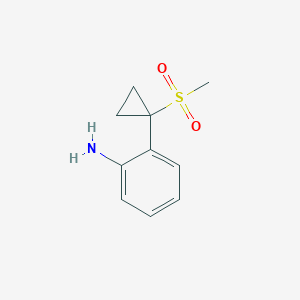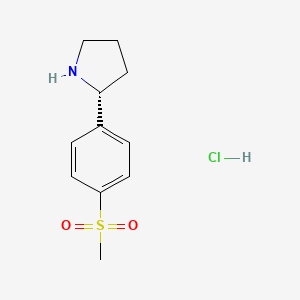
(R)-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride is a chiral compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-(methylsulfonyl)phenyl group, making it a valuable molecule in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride typically involves the reaction of a pyrrolidine derivative with a 4-(methylsulfonyl)phenyl halide under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the 4-(methylsulfonyl)phenyl group into the pyrrolidine ring, resulting in a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of ®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-(Methylsulfonyl)phenylpyrrolidine: A structurally similar compound without the chiral center.
Pyrrolidine derivatives: Various pyrrolidine-based compounds with different substituents on the aromatic ring.
Uniqueness
®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride is unique due to its chiral nature and the presence of the methylsulfonyl group, which imparts specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C11H16ClNO2S |
|---|---|
Poids moléculaire |
261.77 g/mol |
Nom IUPAC |
(2R)-2-(4-methylsulfonylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-15(13,14)10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m1./s1 |
Clé InChI |
ZPDULTIQCKYZTD-RFVHGSKJSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]2CCCN2.Cl |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2CCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


